4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
CAS No.: 898411-96-6
Cat. No.: VC6908932
Molecular Formula: C20H19N3O4
Molecular Weight: 365.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898411-96-6 |
|---|---|
| Molecular Formula | C20H19N3O4 |
| Molecular Weight | 365.389 |
| IUPAC Name | 4-methyl-3-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
| Standard InChI | InChI=1S/C20H19N3O4/c1-12-4-5-15(11-17(12)23(26)27)20(25)21-16-9-13-3-2-8-22-18(24)7-6-14(10-16)19(13)22/h4-5,9-11H,2-3,6-8H2,1H3,(H,21,25) |
| Standard InChI Key | RCCXDJIMAYKRLD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)[N+](=O)[O-] |
Introduction
Functional Groups and Rings
This compound contains a benzamide moiety, a nitro group, and a complex heterocyclic ring system, specifically a pyridoquinoline core. These functional groups contribute to its potential biological activity and chemical reactivity.
Synthesis and Chemical Reactions
The synthesis of compounds with similar structures often involves multi-step organic reactions. These processes may include:
-
Condensation reactions to form the benzamide linkage.
-
Nitration to introduce the nitro group.
-
Cyclization reactions to form the heterocyclic rings.
Specific synthetic routes for 4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide are not well-documented, but similar compounds typically require careful control of reaction conditions to achieve high yields and purity.
Potential Biological Activities
Compounds with similar structures to 4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide may exhibit anti-cancer or anti-inflammatory properties. This is due to their ability to modulate biological pathways, although detailed studies on this specific compound are lacking.
Analytical Techniques for Characterization
To confirm the structure and purity of this compound, analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
-
Mass Spectrometry (MS) for molecular weight determination.
-
Liquid Chromatography (LC) for purity assessment.
are typically employed.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| 2-Chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide | Not specified | Approximately 354.78 | Anti-cancer or anti-inflammatory |
| Methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate | C21H21N5O7 | 455.4 | Not specified |
| N-methyl-3-nitro-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide | C17H11Cl3N4O4 | 441.6 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume